Topotecan-d5

Description

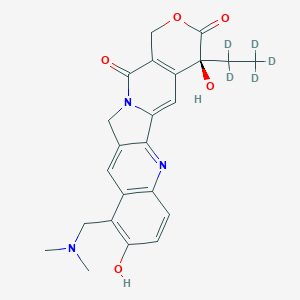

Structure

3D Structure

Properties

IUPAC Name |

(19S)-8-[(dimethylamino)methyl]-7,19-dihydroxy-19-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1/i1D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFGDBYHRUNTLO-NTSVIFQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649449 | |

| Record name | (4S)-10-[(Dimethylamino)methyl]-4-(~2~H_5_)ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133355-98-2 | |

| Record name | (4S)-10-[(Dimethylamino)methyl]-4-(~2~H_5_)ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Topotecan-d5: Chemical Properties and Synthesis

This guide provides a comprehensive overview of the chemical properties and synthetic methodologies related to this compound, a deuterated analog of the potent topoisomerase I inhibitor, Topotecan. This document is intended to serve as a technical resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties of this compound

This compound is a stable isotope-labeled version of Topotecan, which is a semi-synthetic derivative of camptothecin.[1] The strategic incorporation of deuterium atoms provides a valuable tool for various research applications, including metabolic studies and use as an internal standard in pharmacokinetic analyses. The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (4S)-10-[(Dimethylamino)methyl]-4-(ethyl-d5)-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | [2] |

| CAS Number | 1133355-98-2 | [2] |

| Molecular Formula | C₂₃H₁₈D₅N₃O₅ | [2][3] |

| Molecular Weight | 426.48 g/mol | [2][3] |

| Accurate Mass | 426.1952 | [2] |

| Synonyms | Hycamtin-d5, NSC-609669-d5, SKF-104864A-d5 | [4][5] |

Synthesis of this compound

The synthesis of Topotecan and its analogs typically involves a key chemical transformation known as the Mannich reaction.[6] For this compound, a similar synthetic strategy is employed, utilizing a deuterated starting material.

General Synthetic Approach:

The synthesis of Topotecan generally proceeds via a Mannich reaction involving 10-hydroxy-camptothecin.[6] In the case of this compound, a deuterated ethyl group is already incorporated into one of the precursors. While specific, detailed protocols for the synthesis of this compound are proprietary and not publicly available, a plausible synthetic workflow can be inferred from the known synthesis of Topotecan.

Key Reaction:

The core of the synthesis is the reaction of a suitable camptothecin precursor with a deuterated reagent to introduce the ethyl-d5 group, followed by the Mannich reaction to append the (dimethylamino)methyl group at the C-10 position. A common method for the production of Topotecan involves the Mannich reaction of 10-hydroxy-camptothecin.[6]

Experimental Protocol: General Preparation of a Topotecan Solution for In Vitro Studies

The following is a general protocol for preparing a Topotecan solution, which can be adapted for this compound.

-

Stock Solution Preparation:

-

Weigh a precise amount of this compound powder.

-

To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO. For example, to make a 10 mM stock solution, dissolve 4.26 mg of this compound in 1 mL of DMSO.

-

For in vivo studies, further dilution in appropriate vehicles like corn oil or a mixture of PEG300, Tween80, and water may be necessary.[7]

-

-

Working Solution Preparation:

-

Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer.

-

It is important to note that Topotecan exists in an equilibrium between its active lactone form and an inactive carboxylate form, and this equilibrium is pH-dependent.[8][9] The lactone form is favored in acidic conditions.

-

-

Storage:

-

Store stock solutions at -20°C for long-term storage.[10] Avoid repeated freeze-thaw cycles.

-

Mechanism of Action: Topoisomerase I Inhibition

Topotecan exerts its anticancer effects by inhibiting the nuclear enzyme topoisomerase I.[1][11] This enzyme is crucial for relieving torsional strain in DNA during replication and transcription by creating transient single-strand breaks.[8][12]

The mechanism of action involves the following key steps:

-

Topoisomerase I creates a single-strand break in the DNA backbone, forming a covalent complex with the DNA.[13]

-

Topotecan intercalates into this enzyme-DNA complex, stabilizing it.[8][12]

-

This stabilization prevents the religation of the DNA strand, trapping the topoisomerase I on the DNA.[1][8]

-

The collision of the DNA replication fork with this trapped complex leads to the generation of irreversible double-strand breaks.[8][14]

-

The accumulation of these DNA double-strand breaks triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).[8][12]

Visualizations

Synthesis Workflow for this compound

Caption: A logical workflow for the synthesis and characterization of this compound.

Mechanism of Action of Topotecan

Caption: The signaling pathway of Topotecan leading to cancer cell apoptosis.

References

- 1. Topotecan - Wikipedia [en.wikipedia.org]

- 2. This compound | CAS 1133355-98-2 | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. US7977483B2 - Process for making topotecan - Google Patents [patents.google.com]

- 7. selleckchem.com [selleckchem.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Pharmacokinetics and pharmacodynamics of topotecan given on a daily-times-five schedule in phase II clinical trials using a limited-sampling procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1133355-98-2|this compound|this compound|NA-范德生物科技公司 [bio-fount.com]

- 11. cancerresearchuk.org [cancerresearchuk.org]

- 12. What is the mechanism of Topotecan Hydrochloride? [synapse.patsnap.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

Topotecan-d5 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalytical Methods

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of Topotecan-d5 as an internal standard in the quantitative analysis of the anticancer drug topotecan. The focus is on the core mechanism of action of a stable isotope-labeled internal standard within a liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical workflow.

Introduction: The Role of Topotecan and the Need for Precise Quantification

Topotecan is a semi-synthetic analog of camptothecin, a cytotoxic quinoline-based alkaloid. It is an antineoplastic agent used in the treatment of various cancers, including ovarian and small cell lung cancer. Topotecan's therapeutic effect is derived from its ability to inhibit DNA topoisomerase I, an enzyme crucial for relieving torsional strain in DNA during replication and transcription.

The quantification of topotecan in biological matrices such as plasma, urine, and tissue is vital throughout the drug development process. Accurate and precise measurement is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies, bioequivalence assessments, and therapeutic drug monitoring. The complexity of these biological matrices, however, presents significant analytical challenges, including sample loss during preparation and matrix effects that can suppress or enhance the analyte signal during mass spectrometric detection. To mitigate these issues and ensure the reliability of the bioanalytical data, a robust internal standard is indispensable.

Mechanism of Action: this compound as a Stable Isotope-Labeled Internal Standard

This compound is a deuterated form of topotecan, meaning that five hydrogen atoms in the molecule have been replaced with deuterium atoms. This subtle change in mass does not alter the chemical properties of the molecule. As a stable isotope-labeled internal standard (SIL-IS), this compound is considered the gold standard for the quantitative bioanalysis of topotecan by LC-MS/MS. Its efficacy is rooted in the principle of isotope dilution mass spectrometry .

The core principle is that a known amount of the internal standard (this compound) is added to an unknown sample containing the analyte (topotecan) at the earliest stage of sample preparation. Because this compound is chemically identical to topotecan, it experiences the same physical and chemical variations throughout the analytical process, including:

-

Extraction Efficiency: Any loss of the analyte during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by a proportional loss of the internal standard.

-

Chromatographic Behavior: this compound co-elutes with topotecan from the liquid chromatography column, ensuring that both compounds enter the mass spectrometer at the same time.

-

Ionization Efficiency: Both the analyte and the internal standard are subject to the same degree of ionization suppression or enhancement caused by co-eluting matrix components.

In the mass spectrometer, this compound is distinguished from topotecan by its higher mass-to-charge ratio (m/z). By measuring the ratio of the peak area of the analyte to the peak area of the internal standard, the initial concentration of the analyte in the sample can be accurately determined, as this ratio remains constant despite variations in the analytical process.

Topotecan's Pharmacological Mechanism of Action

Topotecan exerts its cytotoxic effects by targeting the DNA topoisomerase I (Top1) enzyme. The process can be summarized as follows:

-

Formation of the Cleavable Complex: Top1 relieves DNA supercoiling by creating a transient single-strand break in the DNA backbone. In this process, the enzyme becomes covalently bound to the 3'-phosphate end of the broken DNA strand, forming a "cleavable complex."

-

Stabilization by Topotecan: Topotecan intercalates at the site of the single-strand break and stabilizes the cleavable complex. This prevents the re-ligation of the broken DNA strand.

-

Collision with Replication Fork: During the S-phase of the cell cycle, the advancing DNA replication fork collides with these stabilized cleavable complexes.

-

Generation of Double-Strand Breaks: This collision leads to the conversion of the single-strand breaks into irreversible and lethal double-strand breaks.

-

Induction of Apoptosis: The accumulation of these double-strand breaks triggers the DNA damage response pathway, often involving the p53 tumor suppressor protein, which ultimately leads to programmed cell death (apoptosis).

Experimental Protocols and Methodologies

The following sections detail a representative experimental protocol for the quantification of topotecan in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting topotecan from plasma samples.

-

Aliquoting: Aliquot 100 µL of human plasma (containing unknown concentrations of topotecan) into a microcentrifuge tube.

-

Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., at a concentration of 100 ng/mL in methanol) to each plasma sample, except for the blank matrix samples.

-

Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.

-

Precipitation: Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

-

Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Injection: Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of topotecan.

| Parameter | Value |

| Liquid Chromatography | |

| HPLC System | Agilent 1200 series or equivalent |

| Column | Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase A | 0.5% Acetic Acid in Water |

| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile |

| Flow Rate | 0.7 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Mass Spectrometer | API-4000 LC-MS/MS system (AB Sciex) or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Topotecan) | m/z 422.2 → 377.0[1][2] |

| MRM Transition (this compound) | m/z 427.2 → 382.0 (Predicted) |

Note on this compound MRM Transition: The Multiple Reaction Monitoring (MRM) transition for this compound is predicted based on a +5 Da shift from the parent and product ions of topotecan. This predicted transition would require experimental validation to confirm the most abundant and stable fragment ion.

Quantitative Data and Method Validation

A bioanalytical method using an internal standard must be validated to ensure its accuracy and reliability. The following tables present representative validation data for a topotecan assay, based on similar methods found in the literature.

Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Topotecan | 0.5 - 50.0[1] | > 0.99[1][3] | 0.5[1] |

Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.5 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low QC | 1.5 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Medium QC | 20.0 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High QC | 35.0 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Note: The acceptance criteria for precision (%CV) are typically within ±15% (±20% for LLOQ), and for accuracy, the mean value should be within 15% of the nominal value (20% for LLOQ).

Recovery

| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |

| Topotecan | ~49.5[1] | ~49.5[1] | ~49.5[1] |

| Internal Standard | ~72.0[1] | ~72.0[1] | ~72.0[1] |

Note: Recovery does not need to be 100%, but it should be consistent and reproducible across the concentration range.

Visualizations

Topotecan's Mechanism of Action

Caption: Topotecan's mechanism of action leading to apoptosis.

Bioanalytical Workflow Using this compound

Caption: Bioanalytical workflow for topotecan quantification.

Principle of Isotopic Dilution

Caption: Principle of isotopic dilution with this compound.

Conclusion

This compound serves as an ideal internal standard for the bioanalysis of topotecan due to its chemical and physical similarity to the analyte. Its use within an LC-MS/MS workflow, based on the principle of isotopic dilution, effectively compensates for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification. A well-validated bioanalytical method, incorporating a stable isotope-labeled internal standard like this compound, is crucial for generating reliable data in support of clinical and non-clinical studies in drug development. This guide provides the fundamental knowledge and a practical framework for researchers and scientists to understand and implement such robust bioanalytical methodologies.

References

Topotecan-d5 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Topotecan-d5, a deuterated analog of the potent anti-cancer agent Topotecan. This document is intended for use by professionals in the fields of pharmaceutical research, analytical chemistry, and oncology.

Core Compound Data

This compound is a stable isotope-labeled version of Topotecan, which is a semi-synthetic derivative of camptothecin. The inclusion of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry.

Table 1: Quantitative Data for this compound

| Parameter | Value | Reference |

| CAS Number | 1133355-98-2 | [1][2][3] |

| Molecular Formula | C23H18D5N3O5 | [1][3] |

| Molecular Weight | 426.48 g/mol | [1][2][3] |

| Unlabeled CAS Number | 119413-54-6 | [1] |

| Unlabeled Molecular Weight | 421.4 g/mol | [4] |

Mechanism of Action and Signaling Pathways

Topotecan exerts its cytotoxic effects by inhibiting DNA topoisomerase I, an enzyme crucial for relieving torsional strain in DNA during replication and transcription.[5][6] By binding to the topoisomerase I-DNA complex, Topotecan prevents the re-ligation of single-strand breaks, leading to the accumulation of these breaks.[5] When the DNA replication machinery encounters these stabilized complexes, lethal double-strand breaks are induced, ultimately triggering programmed cell death (apoptosis).[5][6]

The accumulation of DNA damage activates the DNA Damage Response (DDR) signaling network.[1] Key proteins in this pathway, such as ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related), are activated and initiate a cascade of events leading to cell cycle arrest, providing the cell an opportunity to repair the damage.[1] However, in the presence of extensive damage induced by Topotecan, this signaling cascade ultimately converges on the activation of apoptotic pathways.[1]

Furthermore, research suggests that Topotecan's mechanism may also involve the inhibition of the PI3K/Akt signaling pathway and, consequently, the Vascular Endothelial Growth Factor (VEGF) cascade, which is crucial for tumor angiogenesis.[7]

Experimental Protocols: Quantification of Topotecan in Biological Matrices

The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification of Topotecan in complex biological matrices such as plasma, urine, and tissue homogenates. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this application due to its high sensitivity and specificity.

A Representative LC-MS/MS Protocol for Topotecan Quantification:

This protocol is a synthesized example based on common practices described in the literature.[2][4]

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 25 µL of an internal standard working solution (this compound in a suitable solvent).

-

Add 300 µL of cold acetonitrile containing 0.1% acetic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Topotecan from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Topotecan: m/z 422.2 → 377.0[2]

-

This compound: m/z 427.2 → 382.0 (predicted)

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum sensitivity.

4. Data Analysis:

-

The concentration of Topotecan in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in the same biological matrix.

References

- 1. What is the mechanism of Topotecan Hydrochloride? [synapse.patsnap.com]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. google.com [google.com]

- 7. Topotecan as a molecular targeting agent which blocks the Akt and VEGF cascade in platinum-resistant ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]

Topotecan-d5: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of Topotecan-d5. While specific experimental data for the deuterated analog, this compound, is limited in publicly available literature, this guide summarizes the well-established characteristics of the parent compound, Topotecan. It is reasonably expected that the isotopic labeling with deuterium will not significantly alter the physicochemical properties discussed herein. This information is critical for the handling, formulation, and application of this compound in research and development settings.

Core Physicochemical Properties

Topotecan is a semi-synthetic, water-soluble analog of the natural product camptothecin.[1][2] It functions as a potent inhibitor of DNA topoisomerase I, an enzyme critical for the relaxation of supercoiled DNA during replication and transcription.[3][4] The deuterated form, this compound, is a valuable tool in pharmacokinetic and metabolic studies.

Solubility Characteristics

Topotecan's solubility is a critical factor in its formulation and delivery. It exhibits variable solubility depending on the solvent and the pH of the medium.

Table 1: Solubility of Topotecan in Various Solvents

| Solvent | Concentration | Remarks |

| Water | Up to 1 mg/mL | Solubility is pH-dependent. |

| DMSO | Approx. 10 mg/mL | A stock solution can be prepared.[3] |

| DMSO:PBS (pH 7.2) (1:1) | Approx. 0.5 mg/mL | For creating aqueous solutions from a DMSO stock.[3] |

pH-Dependent Solubility and the Lactone-Carboxylate Equilibrium

The aqueous solubility and biological activity of Topotecan are intrinsically linked to a pH-dependent equilibrium between its active lactone form and an inactive open-ring carboxylate form.[1][2]

-

Acidic pH (≤ 4): The closed lactone ring, which is the pharmacologically active form, is the predominant species.[1][2]

-

Physiological pH (~7.4): The equilibrium shifts towards the open-ring, water-soluble, but biologically inactive, carboxylate form.[1][2]

This reversible hydrolysis is a key consideration for in vitro assays and in vivo studies.

Stability Profile

The stability of this compound, inferred from its parent compound, is influenced by temperature, light, and the composition of the solution.

Table 2: Stability of Topotecan Solutions under Various Conditions

| Condition | Concentration | Diluent | Container | Storage Temperature | Duration | Stability |

| Reconstituted Solution | 1 mg/mL | Sterile Water for Injection | Glass Vial | 20-25°C | 24 hours | Stable |

| Diluted for Infusion | 0.025 - 0.05 mg/mL | 5% Dextrose or 0.9% NaCl | PVC or Polyolefin bags, Glass bottles | 23-24°C | 24 hours | Stable[5] |

| Diluted for Infusion | 0.025 - 0.05 mg/mL | 5% Dextrose or 0.9% NaCl | PVC or Polyolefin bags, Glass bottles | 5°C | 7 days | Stable[5] |

| Intravitreal Injection | 0.2 mg/mL | Saline Solution | Plastic Syringes | Room Temperature | At least 24 hours | Stable |

| Intravitreal Injection | 0.2 mg/mL | Saline Solution | Plastic Syringes | -20°C | At least 167 days | Stable[6] |

| Concentrate (re-pierced) | 1 mg/mL | - | Glass Vial | 4-8°C and 15-25°C | At least 31 days | Stable (<10% degradation)[7] |

| Diluted Infusion | 0.03 mg/mL | 0.9% NaCl | Polyethylene bags | 4-8°C and 15-25°C | At least 31 days | Stable (<10% degradation)[7] |

Light Sensitivity

Topotecan should be protected from light.[8] Unopened vials are stored in their original cartons to minimize light exposure.[8]

Experimental Protocols

The following are generalized protocols for assessing the solubility and stability of Topotecan, which can be adapted for this compound.

Protocol for Determining Aqueous Solubility

-

Preparation of Standard Solutions: Prepare a stock solution of this compound in DMSO. From this, create a series of standard solutions at known concentrations in the desired aqueous buffer (e.g., PBS).

-

Equilibration: Add an excess amount of this compound powder to the aqueous buffer. Agitate the suspension at a controlled temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[5][6][7] Compare the result against a calibration curve generated from the standard solutions.

Protocol for Stability Assessment by HPLC

-

Sample Preparation: Prepare solutions of this compound in the desired solvent or formulation at a known initial concentration.

-

Storage: Store the samples under the desired conditions (e.g., specific temperature, light exposure).

-

Sampling: At predetermined time points, withdraw aliquots of the samples.

-

HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of an acetonitrile and an acidic aqueous buffer gradient.[7][9] Detection is commonly performed using a photodiode array detector.[9]

-

Data Analysis: The concentration of this compound at each time point is determined by comparing the peak area to that of a freshly prepared standard solution. The percentage of the initial concentration remaining is then calculated to assess stability.

Visualizations

Topotecan's Mechanism of Action

Caption: Mechanism of this compound as a Topoisomerase I inhibitor.

Experimental Workflow for Stability Study

Caption: General workflow for a this compound stability study.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound, primarily based on data from its non-deuterated counterpart. The pH-dependent equilibrium of the lactone ring is a paramount consideration for maintaining its biological activity. Proper storage, including protection from light and controlled temperatures, is crucial for preserving its integrity. The provided experimental protocols offer a foundation for researchers to conduct their own detailed assessments tailored to their specific applications.

References

- 1. An overview of the clinical pharmacology of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Topotecan | C23H23N3O5 | CID 60700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Stability and compatibility of topotecan hydrochloride for injection with common infusion solutions and containers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimizing the storage of chemotherapeutics for ophthalmic oncology: stability of topotecan solution for intravitreal injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. akademiamedycyny.pl [akademiamedycyny.pl]

- 8. globalrph.com [globalrph.com]

- 9. Development and Validation of a RP-Ultra performance liquid chromatographic Method for Quantification of Topotecan Hydrochloride in Bulk and Injection Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Purity of Topotecan-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topotecan is a semi-synthetic analog of camptothecin used in chemotherapy to inhibit the enzyme topoisomerase I, which is crucial for DNA replication and repair.[1] Deuterated analogs of active pharmaceutical ingredients (APIs), such as Topotecan-d5, are increasingly utilized in pharmaceutical research and development. The substitution of hydrogen with its stable isotope, deuterium, can alter the pharmacokinetic profile of a drug, often leading to improved metabolic stability and a longer half-life.[2][] This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond is cleaved more slowly than a carbon-hydrogen bond.[4][5]

This compound, in which the five hydrogen atoms of the ethyl group at the C4 position are replaced with deuterium, is a valuable tool in various analytical applications, including as an internal standard in pharmacokinetic studies.[6] Ensuring the isotopic purity of this compound is critical for the accuracy and reliability of such studies. This technical guide provides an in-depth overview of the requirements, analytical methodologies, and a plausible synthetic workflow for this compound.

Isotopic Purity and Quality Control Specifications

While specific pharmacopeial monographs for this compound are not publicly available, general principles for the quality control of deuterated compounds apply. Regulatory agencies like the FDA and EMA require detailed data on isotopic purity and impurity profiling for deuterated APIs.[7] High isotopic purity, typically above 99%, is often expected to ensure the intended benefits of deuteration and to maintain batch-to-batch consistency.[7] The Certificate of Analysis (CoA) for a deuterated compound will typically include specifications for isotopic purity, chemical purity, and the content of residual non-deuterated and partially deuterated species.[8][9]

Below is a table summarizing typical quality control specifications for a deuterated API like this compound, based on general industry standards and regulatory expectations.

| Parameter | Typical Specification | Method of Analysis |

| Isotopic Purity (d5) | ≥ 98% | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Isotopic Distribution | ||

| d4 | Report Value | Mass Spectrometry |

| d3 | Report Value | Mass Spectrometry |

| d2 | Report Value | Mass Spectrometry |

| d1 | Report Value | Mass Spectrometry |

| d0 (unlabeled) | ≤ 2% | Mass Spectrometry |

| Chemical Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC) |

| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, MS |

| Residual Solvents | Meets ICH Q3C limits | Gas Chromatography (GC) |

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds primarily relies on Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.

Mass Spectrometry (MS) Protocol for Isotopic Enrichment Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment of labeled compounds.[10][11]

Objective: To determine the percentage of this compound and the distribution of other isotopologues (d0-d4).

Instrumentation:

-

Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., LC-TOF or LC-Orbitrap).

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution with an appropriate mobile phase to a final concentration suitable for MS analysis (e.g., 1 µg/mL).

-

-

Chromatographic Separation (Optional but recommended):

-

An LC separation can be used to separate the analyte of interest from any non-isomeric impurities.

-

Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Analysis:

-

Acquire data in positive ion mode using electrospray ionization (ESI).

-

Perform a full scan analysis over a mass range that includes the molecular ions of unlabeled Topotecan (m/z for [M+H]⁺) and this compound (m/z for [M+H]⁺).

-

Ensure the mass spectrometer is calibrated to achieve high mass accuracy.

-

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (d0 to d5).

-

Integrate the peak areas for each extracted ion.

-

Calculate the percentage of each isotopologue by dividing its peak area by the sum of the peak areas of all isotopologues and multiplying by 100.

-

The isotopic purity is the percentage of the d5 isotopologue.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy, particularly ¹H-NMR and ²H-NMR, can be used to confirm the position of deuteration and to quantify the isotopic enrichment.[10][12][13]

Objective: To confirm the deuteration at the ethyl group and to estimate the isotopic purity.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6).

-

-

¹H-NMR Analysis:

-

Acquire a quantitative ¹H-NMR spectrum.

-

The signals corresponding to the ethyl group protons in unlabeled Topotecan should be significantly reduced or absent in the spectrum of this compound.

-

The isotopic purity can be estimated by comparing the integral of the residual proton signals of the ethyl group to the integral of a non-deuterated proton signal in the molecule.

-

-

²H-NMR Analysis:

-

Acquire a ²H-NMR spectrum.

-

A signal corresponding to the chemical shift of the deuterons in the ethyl group should be observed, confirming the location of the deuterium labels.

-

Synthesis of this compound: A Plausible Workflow

The synthesis of this compound would likely follow a similar pathway to the synthesis of unlabeled Topotecan, with the introduction of the deuterated ethyl group at an appropriate stage. A plausible synthetic route could involve the use of a deuterated starting material. Below is a conceptual workflow diagram illustrating the key steps.

Caption: Plausible synthetic workflow for this compound.

Signaling Pathway of Topotecan's Mechanism of Action

Topotecan exerts its cytotoxic effects by inhibiting DNA topoisomerase I. The following diagram illustrates this mechanism.

Caption: Mechanism of action of Topotecan.

Conclusion

References

- 1. [Topotecan: a new field of use] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. venable.com [venable.com]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. resolvemass.ca [resolvemass.ca]

- 7. resolvemass.ca [resolvemass.ca]

- 8. safetyculture.com [safetyculture.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to Topotecan and its Deuterated Analog, Topotecan-d5: Structural Differences and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of Topotecan and its stable isotope-labeled analog, Topotecan-d5. It focuses on their structural distinctions, physicochemical properties, and the practical applications of these differences in a research and development setting. This document is intended to serve as a comprehensive resource for scientists utilizing these compounds in analytical and metabolic studies.

Core Structural Differences

Topotecan is a semi-synthetic derivative of the natural alkaloid camptothecin, used as a chemotherapeutic agent.[1][2] Its deuterated counterpart, this compound, is structurally identical except for the isotopic labeling of the ethyl group at the C4 position of the lactone ring. In this compound, the five hydrogen atoms of the ethyl group are replaced with deuterium atoms.[3] This seemingly subtle modification has profound implications for its use in analytical methodologies, particularly in mass spectrometry-based quantification, without altering its fundamental chemical reactivity or biological activity.

Chemical Structures:

-

Topotecan: (S)-10-[(dimethylamino)methyl]-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione[1]

-

This compound: (4S)-10-[(Dimethylamino)methyl]-4-(ethyl-d5)-4,9-dihydroxy-1H-pyrano[3',4',6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione[3]

Physicochemical Data Comparison

The primary physical difference between Topotecan and this compound is their molecular weight, a direct consequence of the five deuterium atoms replacing hydrogen atoms. This mass difference is the cornerstone of this compound's utility as an internal standard. Other physicochemical properties are generally considered to be identical for the purpose of analytical method development.

| Property | Topotecan | This compound | Data Source |

| Molecular Formula | C₂₃H₂₃N₃O₅ | C₂₃H₁₈D₅N₃O₅ | [1] |

| Molecular Weight | 421.45 g/mol | ~426.48 g/mol | [1] |

| Monoisotopic Mass | 421.163771 amu | ~426.1952 amu | [1] |

| Appearance | Light yellow to greenish powder | Not specified, assumed similar to Topotecan | [1] |

| Solubility | Soluble in water up to 1 mg/mL | Not specified, assumed similar to Topotecan | [1] |

Experimental Protocols

Quantification of Topotecan using LC-MS/MS with this compound as an Internal Standard

The most significant application of this compound is as an internal standard for the accurate quantification of Topotecan in biological matrices. The co-elution of the analyte and the deuterated standard, combined with their distinct mass-to-charge ratios (m/z), allows for precise correction of variations in sample preparation and instrument response.

A. Sample Preparation (Human Plasma)

-

Thaw frozen human plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Vortex the sample for 30 seconds.

-

Add 500 µL of acetonitrile to precipitate proteins.

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

B. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: Linear gradient to 95% B

-

3.0-4.0 min: Hold at 95% B

-

4.0-4.1 min: Linear gradient to 5% B

-

4.1-5.0 min: Hold at 5% B

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Topotecan: Precursor ion (Q1) m/z 422.2 → Product ion (Q3) m/z 377.1

-

This compound: Precursor ion (Q1) m/z 427.2 → Product ion (Q3) m/z 382.1

-

-

Collision Energy and other MS parameters: Optimize for the specific instrument.

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the identity and purity of both Topotecan and this compound, and to verify the position of the deuterium labels.

A. Sample Preparation

-

Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

Transfer the solution to an NMR tube.

B. NMR Instrumentation and Parameters (Example for ¹H NMR)

-

Spectrometer: 400 MHz or higher field strength.

-

Solvent: DMSO-d₆.

-

Temperature: 25°C.

-

Pulse Sequence: Standard ¹H acquisition.

-

Number of Scans: 16-64, depending on sample concentration.

Expected Spectral Differences:

-

In the ¹H NMR spectrum of Topotecan, the ethyl group will show a characteristic quartet and triplet.

-

In the ¹H NMR spectrum of this compound, these signals corresponding to the ethyl group will be absent.

-

In the ²H (Deuterium) NMR spectrum of this compound, a signal corresponding to the deuterated ethyl group will be present.

-

The ¹³C NMR spectrum of this compound will show a characteristic splitting pattern for the carbon atoms of the ethyl group due to coupling with deuterium.

Synthesis of this compound

The synthesis of this compound involves the introduction of a deuterated ethyl group onto a suitable precursor. A common route for the synthesis of Topotecan involves a Mannich reaction on 10-hydroxy-camptothecin. The synthesis of this compound would require a similar strategy but starting with a camptothecin analog that has a deuterated ethyl group at the C4 position. This is typically achieved by using a deuterated starting material in the early stages of the synthesis of the camptothecin core structure.

Visualizations

Caption: Workflow for quantifying Topotecan using this compound.

Caption: Mechanism of Topotecan as a Topoisomerase I inhibitor.

References

An In-depth Technical Guide to the Regulatory Landscape and Best Practices for Using Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the regulatory guidelines and technical considerations essential for the effective use of deuterated internal standards (IS) in bioanalytical studies. Stable isotope-labeled (SIL) compounds, particularly deuterated ones, are widely regarded as the gold standard for internal standards in quantitative analysis using liquid chromatography-mass spectrometry (LC-MS).[1][2][3] Their physicochemical properties closely mimic those of the analyte, allowing them to compensate for variability during sample preparation and analysis.[1][4] However, their use is not without potential challenges. Adherence to regulatory expectations and a thorough understanding of their behavior are critical for ensuring data integrity and reliability in drug development.

The Regulatory Framework: FDA and EMA Perspectives

Major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for bioanalytical method validation. While these guidelines do not exclusively focus on deuterated standards, they provide the framework within which their use is evaluated. The ICH M10 guideline, adopted by both the FDA and EMA, provides harmonized international guidance.[5][6]

Key Regulatory Expectations:

-

Purity and Characterization: Regulatory agencies mandate that reference standards, including the IS, must be well-characterized.[6] The isotopic purity of a deuterated IS is critical. The presence of significant levels of the unlabeled analyte as an impurity in the IS can lead to artificially inflated measurements of the analyte.[4][7]

-

Method Validation: The bioanalytical method must be fully validated to demonstrate its suitability for the intended purpose.[6][8] This includes assessing parameters like selectivity, accuracy, precision, stability, and matrix effects.[8][9]

-

Internal Standard Response: The FDA provides specific guidance on evaluating IS response variability.[10] A stable and consistent IS response across all samples is crucial for accurate quantification. Any significant variability may indicate underlying issues with the assay that need investigation.[10]

-

Metabolites in Safety Testing (MIST): FDA and ICH guidance on MIST requires the monitoring and safety qualification of drug metabolites that are present at significant levels in humans.[11][12][13] Deuterated standards for metabolites are often required for their accurate quantification in these safety studies.

Core Principles and Technical Considerations

The successful implementation of deuterated internal standards hinges on a clear understanding of their properties and potential pitfalls.

2.1. Selection of a Suitable Deuterated Internal Standard

A good SIL internal standard must meet several criteria:[14]

-

Stable Isotope Labeling: The deuterium labels must be placed on positions that are not susceptible to chemical or enzymatic exchange with protons from the solvent or biological matrix.[14] Placing labels on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups, should be avoided.[14]

-

Sufficient Mass Difference: A mass difference of at least three or more mass units between the analyte and the IS is generally recommended for small molecules to avoid spectral overlap from natural isotope abundance.[14]

-

High Isotopic Purity: The level of unlabeled analyte in the IS should be minimal, ideally undetectable, to prevent interference with the measurement of the lower limit of quantification (LLOQ).[4][14]

2.2. Potential Challenges and How to Mitigate Them

While deuterated standards are superior to structural analogues, they can exhibit unexpected behavior.[15]

-

Isotopic Effects: The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule. This "isotope effect" can sometimes lead to a chromatographic shift, causing the deuterated IS to elute slightly earlier or later than the unlabeled analyte.[16][17] If this separation occurs in a region of variable ion suppression or enhancement, it can compromise the IS's ability to accurately track the analyte, a phenomenon known as differential matrix effects.[17]

-

Loss of Deuterium: Although care is taken during synthesis, deuterium atoms can sometimes be lost in solution or under certain mass spectrometry conditions.[16] This can lead to a decrease in the IS signal and inaccuracies in quantification.

-

Cross-Contribution/Interference: It is essential to demonstrate that the analyte does not contribute to the IS signal and vice versa. This is a key part of the selectivity assessment during method validation.

Experimental Protocols for Method Validation

A comprehensive validation process is required to demonstrate the reliability of a bioanalytical method using a deuterated internal standard. The following are key experiments based on regulatory guidelines.

3.1. Selectivity and Specificity

-

Objective: To ensure the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences.

-

Protocol:

-

Analyze a minimum of six independent sources of the blank biological matrix (e.g., plasma from six different donors).

-

Each blank sample should be processed and analyzed to check for interferences at the retention times of the analyte and the IS.

-

Analyze a blank sample spiked only with the deuterated IS to confirm that it does not contribute to the analyte's mass transition.

-

Analyze a sample spiked with the analyte at the upper limit of quantification (ULOQ) to ensure it does not contribute to the IS's mass transition.

-

-

Acceptance Criteria: The response of any interfering peak in the blank samples should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.

3.2. Matrix Effect Evaluation

-

Objective: To assess the impact of matrix components on the ionization of the analyte and IS.

-

Protocol (Qualitative):

-

Extract blank matrix from at least six different sources.

-

Post-extraction, spike the extracts with the analyte and IS at low and high concentrations.

-

Prepare corresponding pure solutions of the analyte and IS at the same concentrations.

-

Calculate the matrix factor (MF) for each lot by dividing the peak area in the presence of the matrix by the peak area in the pure solution.

-

The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the IS.

-

-

Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized MF across the different matrix lots should be ≤ 15%.

3.3. Stability Assessment

-

Objective: To evaluate the stability of the analyte and IS under various conditions encountered during sample handling and analysis.

-

Protocol:

-

Freeze-Thaw Stability: Analyze quality control (QC) samples at low and high concentrations after subjecting them to multiple freeze-thaw cycles (typically three cycles).

-

Bench-Top Stability: Determine the stability of the analyte in the matrix at room temperature for a period that reflects the expected sample handling time.

-

Processed Sample Stability (Autosampler Stability): Evaluate the stability of extracted samples kept in the autosampler for the expected duration of an analytical run.

-

Stock Solution Stability: Evaluate the stability of stock solutions of the analyte and IS at room temperature and under refrigerated/frozen storage.

-

-

Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Data Presentation: Summary of Acceptance Criteria

For clarity, the typical acceptance criteria for chromatographic methods during validation are summarized below.

| Validation Parameter | Acceptance Criteria |

| Selectivity | Interference at analyte RT ≤ 20% of LLOQ response. Interference at IS RT ≤ 5% of IS response. |

| Matrix Effect | CV% of the IS-normalized matrix factor across at least 6 lots should be ≤ 15%. |

| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | Intra- and Inter-batch: Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV%) ≤ 15% (≤ 20% at LLOQ). |

| Stability (All types) | Mean concentration of stability samples should be within ±15% of their nominal concentration. |

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in the use of deuterated internal standards.

Caption: Workflow for the selection and validation of a deuterated internal standard.

Caption: Ideal compensation for matrix effects by a co-eluting deuterated IS.

Caption: Decision tree for troubleshooting issues with deuterated internal standards.

References

- 1. researchgate.net [researchgate.net]

- 2. resolvemass.ca [resolvemass.ca]

- 3. researchgate.net [researchgate.net]

- 4. waters.com [waters.com]

- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. consultations.tga.gov.au [consultations.tga.gov.au]

- 7. tandfonline.com [tandfonline.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers | FDA [fda.gov]

- 11. Meeting Report: Metabolites in Safety Testing (MIST) Symposium—Safety Assessment of Human Metabolites: What’s REALLY Necessary to Ascertain Exposure Coverage in Safety Tests? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 15. scispace.com [scispace.com]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. myadlm.org [myadlm.org]

Methodological & Application

Application Note: Quantitative Analysis of Topotecan in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the anti-cancer drug Topotecan in human plasma. The methodology employs Topotecan-d5 as a stable, isotopically labeled internal standard (IS) to ensure high accuracy and precision. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Topotecan is a topoisomerase I inhibitor used in the treatment of various cancers. Accurate measurement of its concentration in biological matrices is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. LC-MS/MS offers high selectivity and sensitivity for the quantification of drugs in complex biological fluids like plasma. The use of a deuterated internal standard, this compound, is critical to correct for variations in sample processing and instrument response.

Experimental

Materials and Reagents

-

Topotecan hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure)

-

Human plasma (K2 EDTA)

Instrumentation

-

Liquid Chromatograph: Shimadzu Prominence Ultra-Fast Liquid Chromatography system or equivalent.[1]

-

Mass Spectrometer: Sciex API 4000 or API 6500 triple quadrupole mass spectrometer or equivalent.

-

Analytical Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm) or Agilent Eclipse XDB C18 (5µ, 150 × 4.6 mm).[2][3]

Standard Solutions Preparation

Stock solutions of Topotecan and this compound are prepared in a suitable solvent such as dimethyl sulfoxide (DMSO) and stored at -20°C.[1] Working solutions are prepared by diluting the stock solutions with an appropriate mixture of acetonitrile and water.

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of Topotecan and this compound from human plasma.

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma, add 20 µL of the this compound internal standard working solution.

-

Vortex mix for 10 seconds.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[4]

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography

-

Mobile Phase A: 0.1% Formic acid in water.[2]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]

-

Flow Rate: 0.7 mL/min.[3]

-

Gradient: A typical gradient starts with a low percentage of organic phase, which is then ramped up to elute the analyte and internal standard, followed by a re-equilibration step.

-

Column Temperature: 40°C.[1]

Mass Spectrometry

-

Ionization Mode: Positive Ion Electrospray (ESI+).[2]

-

Multiple Reaction Monitoring (MRM) Transitions:

Method Validation Summary

The method was validated according to established guidelines for bioanalytical method validation. The following parameters were assessed:

| Parameter | Result |

| Linearity Range | 0.5 - 50.0 ng/mL.[3][5] |

| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL.[3][5] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Extraction Recovery | > 85%.[6] |

| Matrix Effect | Minimal and compensated by the internal standard. |

Stability

Topotecan stability in plasma is a critical consideration due to the pH-dependent equilibrium between the active lactone form and the inactive carboxylate form.[3][6] Acidification of plasma samples helps to stabilize the lactone form. Stability was assessed under various conditions:

| Condition | Stability |

| Bench-top (Room Temperature) | Stable for at least 4 hours. |

| Freeze-Thaw (3 cycles) | Stable. |

| Long-term Storage (-20°C) | Stable for at least 30 days.[3] |

Conclusion

This application note provides a detailed and validated LC-MS/MS method for the quantitative analysis of Topotecan in human plasma using this compound as an internal standard. The method is sensitive, specific, and reliable, making it well-suited for a variety of clinical and research applications.

Protocols

Protocol 1: Preparation of this compound Internal Standard Working Solution

Objective: To prepare a working solution of the internal standard for spiking into plasma samples.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Acetonitrile (HPLC grade)

-

Water (Ultrapure)

Procedure:

-

Allow the this compound stock solution to equilibrate to room temperature.

-

Perform a serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration suitable for the assay (e.g., 100 ng/mL).

-

Store the working solution at 4°C when not in use.

Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis

Objective: To extract Topotecan and this compound from human plasma and prepare the sample for injection.

Materials:

-

Human plasma samples

-

This compound internal standard working solution

-

Acetonitrile with 0.1% formic acid (chilled to 4°C)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Procedure:

-

Label microcentrifuge tubes for each sample, calibrator, and quality control.

-

Pipette 100 µL of the respective plasma sample into the appropriately labeled tube.

-

Add 20 µL of the this compound internal standard working solution to each tube.

-

Vortex each tube for 10 seconds.

-

Add 300 µL of cold acetonitrile with 0.1% formic acid to each tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 13,000 rpm for 5 minutes at 4°C.

-

Carefully collect the supernatant without disturbing the protein pellet and transfer it to a clean autosampler vial.

-

The sample is now ready for injection into the LC-MS/MS system.

Visualizations

Caption: Experimental workflow for this compound preparation and LC-MS/MS analysis.

Caption: Logical relationship of bioanalytical method validation parameters.

References

- 1. mdpi.com [mdpi.com]

- 2. Development and validation of a liquid chromatography-tandem mass spectrometry method for topotecan determination in beagle dog plasma and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of topotecan by liquid chromatography-mass spectrometry (LC-MS). Application to intestinal transport using rat everted gut sacs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Bioanalysis of Topotecan using Topotecan-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topotecan is a semi-synthetic analog of camptothecin, a cytotoxic quinoline-based alkaloid. It is an antineoplastic agent that inhibits topoisomerase I, an enzyme crucial for relieving torsional strain in DNA during replication and transcription.[1] By stabilizing the topoisomerase I-DNA complex, topotecan leads to single-strand DNA breaks, which subsequently cause lethal double-strand breaks during the S phase of the cell cycle, ultimately triggering apoptosis.[1] Due to its clinical significance in treating various cancers, a robust and validated bioanalytical method is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

This document provides detailed application notes and protocols for the development and validation of a bioanalytical method for the quantification of topotecan in biological matrices, specifically human plasma, using Topotecan-d5 as an internal standard (IS). The method is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

Signaling Pathway of Topotecan

Topotecan's primary mechanism of action is the inhibition of Topoisomerase I. This leads to the stabilization of the Topoisomerase I-DNA cleavage complex, preventing the re-ligation of the DNA strand. The collision of the replication fork with this complex results in a double-strand break, initiating the DNA Damage Response (DDR) pathway. This, in turn, activates kinases like ATM and ATR, leading to cell cycle arrest and, ultimately, apoptosis. Additionally, topotecan has been shown to modulate other signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.

Bioanalytical Method Validation Protocol

This protocol outlines the procedures for validating a bioanalytical method for the determination of topotecan in human plasma using this compound as the internal standard. The validation is performed in accordance with the FDA guidelines for bioanalytical method validation.

Materials and Reagents

-

Topotecan hydrochloride reference standard

-

This compound (internal standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid or acetic acid

-

Human plasma (K2EDTA as anticoagulant)

-

Control blank human plasma from at least six different sources

Instrumentation

-

A liquid chromatography system capable of gradient elution (e.g., Agilent, Waters, Shimadzu)

-

A tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Waters)

-

Analytical column: A C18 column, such as an Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm) or equivalent.[2]

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare stock solutions of topotecan and this compound in a suitable solvent such as methanol or DMSO.

-

Working Solutions: Prepare serial dilutions of the topotecan stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.

Experimental Workflow

The following diagram illustrates the general workflow for sample preparation and analysis.

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample, add the internal standard solution (this compound).

-

Add 300 µL of cold acetonitrile containing 0.1% acetic acid to precipitate the plasma proteins.[1]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube.

-

(Optional) Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These parameters should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm)[2] |

| Mobile Phase A | 0.1% Formic Acid in Water[2] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.25 mL/min[2] |

| Gradient | Optimized for separation of analyte and IS |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | |

| Topotecan | 422.2 > 377.0[1] |

| This compound (IS) | 427.2 > 377.0 (To be optimized) |

| Ion Source Temp. | 500 °C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 8 psi |

Method Validation Summary

The following tables summarize the acceptance criteria and representative data for the validation of the bioanalytical method.

Table 3: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Topotecan | 0.5 - 50[1] | > 0.99 | 0.5[1] |

| Topotecan | 1 - 400[2] | > 0.99 | 1[2] |

Table 4: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.5 | < 20% | 80-120% | < 20% | 80-120% |

| Low QC | 1.5 | < 15% | 85-115% | < 15% | 85-115% |

| Mid QC | 25 | < 15% | 85-115% | < 15% | 85-115% |

| High QC | 40 | < 15% | 85-115% | < 15% | 85-115% |

Table 5: Recovery

| Analyte | Low QC (%) | Mid QC (%) | High QC (%) |

| Topotecan | 49.50[1] | - | - |

| Internal Standard | 72.0[1] | - | - |

| Topotecan | 101.2 - 103.6[3] | 101.2 - 103.6[3] | 101.2 - 103.6[3] |

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a sensitive, selective, and robust approach for the quantification of topotecan in human plasma. The detailed protocols for sample preparation and instrument parameters, along with the validation data, offer a comprehensive guide for researchers in the field of drug development and clinical pharmacology. The provided diagrams of the experimental workflow and signaling pathways further aid in understanding the broader context of this bioanalytical application. Adherence to these validated methods will ensure high-quality data for pharmacokinetic and other clinical studies involving topotecan.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Development and validation of a liquid chromatography-tandem mass spectrometry method for topotecan determination in beagle dog plasma and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and Validation of an HPLC Method for Analysis of Topotecan in Human Cerebrospinal Fluid and Its Application in Elimination Evaluation of Topotecan after Intraventricular Injection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Topotecan-d5 as an Internal Standard in Preclinical Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Topotecan-d5 as an internal standard in the quantitative analysis of Topotecan in preclinical pharmacokinetic studies. The protocols outlined below detail a robust and reliable LC-MS/MS method for the determination of Topotecan concentrations in biological matrices.

Introduction

Topotecan is a potent anti-cancer agent and a semi-synthetic analog of camptothecin that acts by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair.[1][2] Understanding the pharmacokinetic profile of Topotecan is critical for optimizing dosing strategies and ensuring therapeutic efficacy and safety in preclinical drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound compensates for variability in sample preparation and matrix effects, thereby ensuring the accuracy and precision of the analytical method.

Mechanism of Action of Topotecan

Topotecan exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA. This stabilization prevents the re-ligation of single-strand breaks created by topoisomerase I to relieve torsional stress during DNA replication.[2] The collision of the replication fork with this stabilized complex leads to the formation of irreversible double-strand breaks, ultimately triggering programmed cell death, or apoptosis.[1][3] The cellular response to Topotecan-induced DNA damage involves the activation of DNA damage response (DDR) pathways, including the p53 signaling pathway, which can lead to cell cycle arrest and apoptosis.[1]

Experimental Protocols

This section provides a detailed protocol for the quantification of Topotecan in plasma samples using this compound as an internal standard.

Materials and Reagents

-

Topotecan hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Control animal plasma (e.g., rat, mouse)

Stock and Working Solutions

-

Topotecan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Topotecan hydrochloride in a suitable solvent (e.g., DMSO or methanol) to obtain a final concentration of 1 mg/mL.

-

This compound Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Topotecan stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Protein Precipitation

-

Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

-

Add 50 µL of the appropriate calibration standard, QC, or unknown plasma sample to the corresponding tube.

-

Add 10 µL of the this compound internal standard working solution to all tubes except for the blank matrix samples.

-

Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.

-

Vortex each tube for 1 minute.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These parameters may require optimization for different instruments.

Table 1: Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 2 |

Table 2: Chromatographic Gradient

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 5 |

| 5.0 | 5 |

Table 3: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transitions | See Table 4 |

Table 4: MRM Transitions for Topotecan and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Topotecan | 422.1 | 377.0 | 25 |

| This compound (IS) | 427.1 | 382.0 | 25 |

Note: The MRM transition for this compound is predicted based on the fragmentation pattern of Topotecan. The exact product ion and optimal collision energy should be confirmed experimentally.

Data Analysis and Pharmacokinetic Calculations

The concentration of Topotecan in the unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard against a calibration curve constructed from the standards of known concentrations.

Key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), elimination half-life (t½), and area under the concentration-time curve (AUC) can then be calculated using non-compartmental analysis of the plasma concentration-time data.

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The validation should assess the following parameters:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of Topotecan and this compound in blank matrix.

-

Linearity: The range of concentrations over which the method is accurate and precise. A correlation coefficient (r²) of >0.99 is typically required.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification).

-